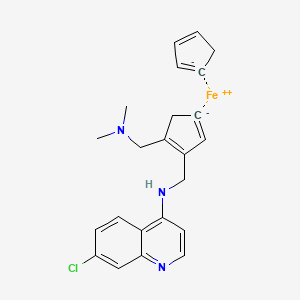
Fmoc-NH-PEG11-CH2COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-NH-PEG11-CH2COOH is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .
Synthesis Analysis
The synthesis of Fmoc-NH-PEG11-CH2COOH involves the use of an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis
Fmoc-NH-PEG11-CH2COOH has a molecular formula of C39H59NO15 . It has a molecular weight of 781.9 g/mol .Chemical Reactions Analysis
The Fmoc group in Fmoc-NH-PEG11-CH2COOH can be deprotected under basic conditions to obtain the free amine . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Fmoc-NH-PEG11-CH2COOH has a molecular weight of 781.9 g/mol . Its molecular formula is C39H59NO15 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 841.3±65.0 °C at 760 mmHg .Applications De Recherche Scientifique
1. Peptide Synthesis and Modification
Fmoc-NH-PEG11-CH2COOH is extensively used in the solid-phase synthesis and modification of peptides. A study by Lu and Felix (2009) demonstrates its application in site-specific pegylation of peptides, particularly in modifying the NH2-terminus, side-chain positions, and COOH-terminus. This modification enhances the pharmacological properties of peptides, including their solubility and stability, making them more effective for therapeutic use (Lu & Felix, 2009).
2. Surface Modification for Biomolecular Interactions
Fmoc-NH-PEG11-CH2COOH plays a crucial role in surface modification techniques, such as creating DNA arrays on gold surfaces for studying protein-DNA interactions. Brockman et al. (1999) utilized Fmoc and PEG modifiers in a multistep surface modification process, which is critical for surface plasmon resonance imaging studies (Brockman, Frutos, & Corn, 1999).
3. Drug Delivery Systems
The use of Fmoc-NH-PEG11-CH2COOH in developing drug delivery systems is significant. Zhang et al. (2014) describe a PEG-Fmoc conjugate as an effective nanocarrier for paclitaxel, highlighting its high drug loading capacity and improved stability (Zhang et al., 2014). This demonstrates the potential of Fmoc-NH-PEG11-CH2COOH in enhancing the efficacy of drug delivery, especially in cancer therapy.
4. Functional Material Fabrication
This compound is also pivotal in the fabrication of functional materials. Tao et al. (2016) discuss how Fmoc-modified amino acids and short peptides, including Fmoc-NH-PEG11-CH2COOH, are used to create materials with unique properties for various applications, ranging from cell cultivation to drug delivery (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
5. Biomedical Research and Therapeutics
In biomedical research and therapeutics, Fmoc-NH-PEG11-CH2COOH is utilized for enhancing the delivery of therapeutic agents. For instance, Zhang et al. (2015) conducted a study on PEGylated Fmoc-amino acid conjugates as nanocarriers, demonstrating improved delivery efficacy of various drugs, which is crucial for enhancing the therapeutic potential of these agents (Zhang, Huang, Kwon, & Li, 2015).
Safety And Hazards
Propriétés
Numéro CAS |
675606-79-8 |
|---|---|
Nom du produit |
Fmoc-NH-PEG11-CH2COOH |
Formule moléculaire |
C39H59NO15 |
Poids moléculaire |
781.89 |
Nom IUPAC |
1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37-dodecaoxa-4-azanonatriacontan-39-oic acid |
InChI |
InChI=1S/C39H59NO15/c41-38(42)32-54-30-29-53-28-27-52-26-25-51-24-23-50-22-21-49-20-19-48-18-17-47-16-15-46-14-13-45-12-11-44-10-9-40-39(43)55-31-37-35-7-3-1-5-33(35)34-6-2-4-8-36(34)37/h1-8,37H,9-32H2,(H,40,43)(H,41,42) |
Clé InChI |
SFAFLCDMDCLRMS-UHFFFAOYSA-N |
SMILES |
O=C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(O)=O)OCC1C2=C(C=CC=C2)C3=C1C=CC=C3 |
Apparence |
Solid powder |
Pureté |
>97% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Fmoc-NH-PEG11-CH2COOH |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



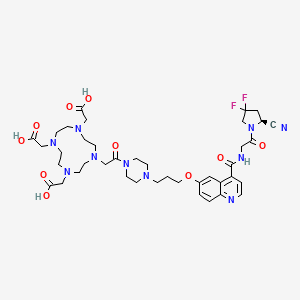
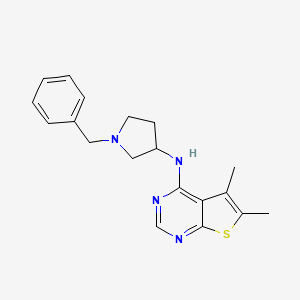
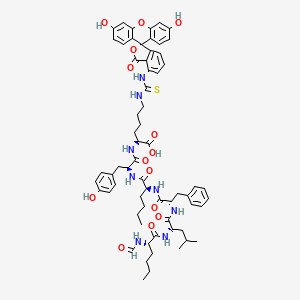
![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)
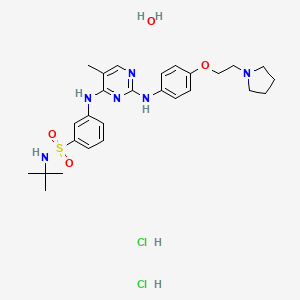
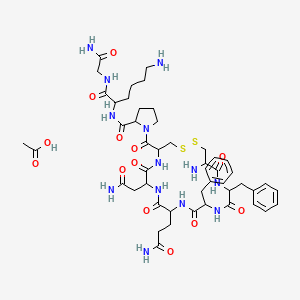
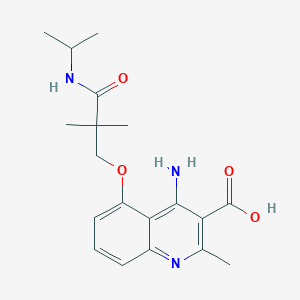
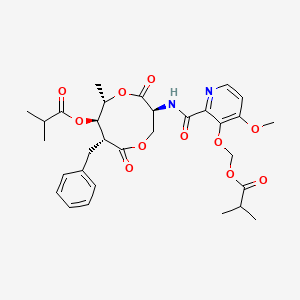
![6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B607438.png)
